(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanol
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Overview
Description
(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanol is a chemical compound with the molecular formula C15H9Br3O2 and a molecular weight of 460.94 g/mol . This compound is characterized by the presence of bromine atoms attached to both the phenyl and benzofuran rings, making it a brominated derivative of benzofuran.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity. The specific conditions and reagents used can vary depending on the scale and desired yield.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzofuranone derivatives, while substitution reactions can produce a variety of functionalized benzofuran compounds.
Scientific Research Applications
(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl group play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)ketone: Similar structure but with a ketone group instead of a hydroxyl group.
(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanol is unique due to the presence of both bromine atoms and a hydroxyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4-bromophenyl)-(5,7-dibromo-1-benzofuran-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br3O2/c16-10-3-1-8(2-4-10)14(19)13-6-9-5-11(17)7-12(18)15(9)20-13/h1-7,14,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQCNUMWEBXWKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC3=CC(=CC(=C3O2)Br)Br)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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